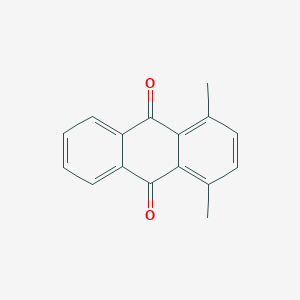

1,4-Dimethylanthraquinone

Description

Structure

3D Structure

Properties

IUPAC Name |

1,4-dimethylanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O2/c1-9-7-8-10(2)14-13(9)15(17)11-5-3-4-6-12(11)16(14)18/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVFAVJDEPNXAME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)C)C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9061750 | |

| Record name | 9,10-Anthracenedione, 1,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1519-36-4 | |

| Record name | 1,4-Dimethyl-9,10-anthracenedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1519-36-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9,10-Anthracenedione, 1,4-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001519364 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9,10-Anthracenedione, 1,4-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9,10-Anthracenedione, 1,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure of 1,4-Dimethylanthraquinone

Introduction

Anthraquinones are a class of aromatic organic compounds derived from anthracene, characterized by a 9,10-dione core. This scaffold is a privileged structure in medicinal chemistry, forming the basis for numerous natural products and synthetic drugs with a wide array of biological activities, including anticancer and antimicrobial properties.[1][2] 1,4-Dimethylanthraquinone, a synthetically derived member of this family, presents a unique molecular architecture. The strategic placement of two methyl groups on the terminal aromatic ring significantly influences its electronic properties, steric profile, and, consequently, its chemical reactivity and biological interactions.

This guide provides a comprehensive exploration of the molecular structure of 1,4-Dimethylanthraquinone (DMAQ). We will delve into its synthesis, the sophisticated analytical techniques used for its structural elucidation, and its potential applications in drug development, grounded in its biological activities. This document is designed to serve as a technical resource, offering not just data, but also the mechanistic rationale behind the experimental methodologies employed in its study.

Core Molecular Identity and Physicochemical Properties

1,4-Dimethylanthraquinone is a solid, yellow, fluffy powder under standard conditions.[3] Its core structure consists of a tricyclic aromatic system, with two ketone groups at positions 9 and 10, and two methyl groups substituting the hydrogens at positions 1 and 4.

Table 1: Chemical Identifiers and Properties of 1,4-Dimethylanthraquinone

| Property | Value | Source(s) |

| IUPAC Name | 1,4-dimethylanthracene-9,10-dione | [4] |

| CAS Number | 1519-36-4 | [3][5] |

| Molecular Formula | C₁₆H₁₂O₂ | [3][6] |

| Molecular Weight | 236.27 g/mol | [3][4] |

| Appearance | Yellow powder/fluffy powder | [3] |

| Melting Point | 140.5 °C | [7] |

| Boiling Point | 421.0 °C (estimated) | [7] |

| Solubility | Insoluble in water (1.6E-4 g/L at 25°C) | [3] |

| SMILES | CC1=C2C(=C(C=C1)C)C(=O)C3=CC=CC=C3C2=O | [4][6] |

| InChIKey | DVFAVJDEPNXAME-UHFFFAOYSA-N | [3][6] |

Synthesis: A Mechanistic Approach

The most direct and efficient synthesis of 1,4-Dimethylanthraquinone is achieved through a Diels-Alder reaction followed by oxidative dehydrogenation. This two-step, one-pot approach is preferred for its high yield and atom economy.[8][9][10]

The Diels-Alder and Oxidation Pathway

The synthesis involves the [4+2] cycloaddition of 1,4-naphthoquinone (the dienophile) with trans,trans-2,4-hexadiene (the diene).[8] This reaction forms a tetrahydroanthraquinone intermediate. Subsequent in-situ oxidation (dehydrogenation) of this intermediate yields the stable, fully aromatic 1,4-Dimethylanthraquinone.

Causality of Experimental Choice: The Diels-Alder reaction is exceptionally well-suited for this synthesis due to the electron-deficient nature of 1,4-naphthoquinone, which makes it a potent dienophile for reaction with the electron-rich diene. Using a bifunctional catalyst, such as a high-vanadium heteropoly acid, can facilitate both the cycloaddition and the subsequent oxidation in a single step, streamlining the process.[8] However, a classic two-step approach with air oxidation in an alcoholic potassium hydroxide solution is also highly effective and demonstrates the core chemical transformations clearly.[11]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Page loading... [guidechem.com]

- 4. 9,10-Anthracenedione, 1,4-dimethyl- | C16H12O2 | CID 73698 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1519-36-4 CAS MSDS (1,4-DIMETHYLANTHRAQUINONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. PubChemLite - 1,4-dimethylanthraquinone (C16H12O2) [pubchemlite.lcsb.uni.lu]

- 7. 1,4-dimethyl anthraquinone, 1519-36-4 [thegoodscentscompany.com]

- 8. researchgate.net [researchgate.net]

- 9. Buy 1,4-Dimethylanthraquinone | 1519-36-4 [smolecule.com]

- 10. US5723675A - Method for preparing anthraquinones - Google Patents [patents.google.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

An In-Depth Technical Guide to 1,4-Dimethylanthraquinone for Scientific Professionals

This guide provides a comprehensive technical overview of 1,4-Dimethylanthraquinone, a key organic compound with significant relevance in synthetic chemistry and potential applications in drug discovery. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes core chemical data, detailed experimental protocols, and field-proven insights into its synthesis, characterization, and biological context.

Core Molecular Attributes and Physicochemical Properties

1,4-Dimethylanthraquinone, systematically named 1,4-dimethylanthracene-9,10-dione, is an aromatic organic compound belonging to the anthraquinone family.[1] Its core structure consists of a tricyclic anthracene skeleton with two ketone groups at positions 9 and 10, and two methyl groups at positions 1 and 4. These methyl substitutions significantly influence its electronic properties and steric profile compared to the parent anthraquinone molecule.

The fundamental chemical identity of this compound is defined by its chemical formula, C₁₆H₁₂O₂ , and a molecular weight of 236.27 g/mol .[2] This information is foundational for all stoichiometric calculations in synthesis and quantitative analyses in biological assays.

A summary of its key physicochemical properties is presented below for rapid reference.

| Property | Value | Source(s) |

| IUPAC Name | 1,4-dimethylanthracene-9,10-dione | [1] |

| CAS Number | 1519-36-4 | [1] |

| Molecular Formula | C₁₆H₁₂O₂ | [1][2] |

| Molecular Weight | 236.27 g/mol | [2] |

| Appearance | Yellow, fluffy powder | [1] |

| Melting Point | 133-135 °C | [1] |

| Solubility | Insoluble in water | [1] |

Synthesis of 1,4-Dimethylanthraquinone: A Mechanistic Approach

The construction of the 1,4-Dimethylanthraquinone scaffold is most effectively achieved through a two-stage process rooted in classic organic reactions: a Diels-Alder cycloaddition followed by an oxidation/aromatization step. This approach provides an elegant and efficient pathway to the tricyclic core.

The Underlying Chemistry: Diels-Alder and Aromatization

The primary synthetic strategy involves the [4+2] cycloaddition between a dienophile, 1,4-naphthoquinone , and a conjugated diene, 2,4-hexadiene . This reaction forms a tetrahydroanthracenedione intermediate. The choice of 2,4-hexadiene is critical as it directly installs the two required methyl groups at the correct positions in the resulting adduct.

Following the cycloaddition, the intermediate lacks the full aromaticity of the final product. A subsequent oxidation step is required to dehydrogenate the newly formed ring, leading to the stable, fully conjugated anthraquinone system. This aromatization is the thermodynamic driving force for the second stage of the reaction.

Caption: Synthetic workflow for 1,4-Dimethylanthraquinone.

Field-Proven Experimental Protocols

While various methods exist, a robust and scalable protocol is paramount for laboratory synthesis. Below are two detailed protocols: a modern one-pot method for direct synthesis and a classic two-step procedure adapted from a highly reliable source for an analogous compound, illustrating the fundamental steps.

Protocol 1: Modern One-Pot Synthesis using Heteropoly Acid Catalyst

This method utilizes a bifunctional catalyst that facilitates both the cycloaddition and subsequent oxidation in a single reaction vessel, offering improved efficiency.[3]

-

Reactor Setup: Charge a jacketed glass reactor equipped with a reflux condenser and a magnetic stirrer with 1,4-naphthoquinone (e.g., 0.2 g).

-

Solvent and Reagent Addition: Add 1,4-dioxane as the solvent and stir until the substrate is fully dissolved. Introduce the calculated amounts of 2,4-hexadiene and a 0.2 M aqueous solution of a high-vanadium heteropoly acid (e.g., H₁₇P₃Mo₁₆V₁₀O₈₉), which acts as both an acid and oxidation catalyst.[3]

-

Reaction Conditions: Heat the reactor jacket to 80°C and maintain vigorous stirring (e.g., 650 rpm) for the specified reaction time (can be several hours). The reaction progress can be monitored by observing the color change of the catalyst solution from dark red to green.[3]

-

Work-up and Isolation: After cooling to room temperature, extract the product into chloroform. Dry the combined organic extracts over anhydrous calcium chloride, and remove the solvent using a rotary evaporator.

-

Purification: The resulting crude product, which may be a dark residue, can be purified by column chromatography to isolate the target 1,4-Dimethylanthraquinone.[3]

Protocol 2: Classic Two-Step Synthesis (Adapted from Organic Syntheses)

This protocol is adapted from the highly reliable procedure for the synthesis of the 2,3-isomer, demonstrating the core principles of the reaction in a more traditional laboratory setting.[4]

-

Step A: Diels-Alder Adduct Formation

-

Dissolve 1,4-naphthoquinone (1.0 equivalent) in 95% ethanol in a round-bottomed flask equipped with a reflux condenser.

-

Add a slight excess of 2,4-hexadiene (1.1-1.2 equivalents).

-

Heat the solution to reflux and maintain for 5-12 hours. The reaction can be monitored by TLC.

-

Upon completion, cool the reaction mixture. The intermediate adduct will often crystallize from the solution.

-

Collect the crystalline adduct by suction filtration and wash with a small amount of cold ethanol.

-

-

Step B: Air Oxidation for Aromatization

-

Dissolve the crude adduct from Step A in a 5% ethanolic potassium hydroxide solution in a three-necked flask.

-

Bubble a steady stream of air through the solution at room temperature for approximately 24 hours. The solution will typically change color as the oxidation proceeds.

-

The final 1,4-Dimethylanthraquinone product, being less soluble, will precipitate from the reaction mixture.

-

Collect the solid product by suction filtration. Wash sequentially with water, cold ethanol, and finally a non-polar solvent like ether to facilitate drying.[4]

-

Structural Characterization and Spectroscopic Analysis

Unambiguous identification of the synthesized 1,4-Dimethylanthraquinone is critical. This is achieved through a combination of spectroscopic techniques, each providing a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in the molecule.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. Based on the analysis of closely related anthraquinone structures, the following signals are expected for 1,4-Dimethylanthraquinone (in CDCl₃):[5]

-

δ ~8.2-8.3 ppm (m, 2H): These are the protons at positions 5 and 8. Their downfield shift is due to the deshielding effect of the adjacent carbonyl groups.

-

δ ~7.7-7.8 ppm (m, 2H): These signals correspond to the protons at positions 6 and 7.

-

δ ~7.4-7.5 ppm (s, 2H): These are the two equivalent protons on the substituted aromatic ring at positions 2 and 3. The signal appears as a singlet due to the symmetry.

-

δ ~2.6-2.7 ppm (s, 6H): This singlet integrates to six protons and corresponds to the two equivalent methyl groups at positions 1 and 4.

-

-

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number and type of carbon atoms. The published data for 1,4-Dimethylanthraquinone in CDCl₃ confirms the expected carbon signals.[6]

| Carbon Position(s) | Expected Chemical Shift (δ, ppm) | Rationale |

| C-9, C-10 | ~185 ppm | Carbonyl carbons, highly deshielded. |

| Aromatic CH | ~126-137 ppm | Signals for the 6 aromatic C-H carbons. |

| Quaternary Carbons | ~132-145 ppm | Signals for the 6 quaternary carbons of the rings. |

| Methyl (CH₃) | ~15-20 ppm | Shielded aliphatic methyl carbons. |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is used to determine the molecular weight and provides structural information through fragmentation patterns.

-

Molecular Ion (M⁺•): A prominent peak will be observed at m/z = 236 , corresponding to the molecular weight of the compound.[7]

-

Key Fragmentation Pathway: The hallmark of the anthraquinone core is the sequential loss of two molecules of carbon monoxide (CO, 28 Da). This leads to characteristic fragment ions:

-

m/z = 208: [M - CO]⁺•

-

m/z = 180: [M - 2CO]⁺•

-

Caption: Primary MS fragmentation pathway for 1,4-Dimethylanthraquinone.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

-

~1670 cm⁻¹: A strong, sharp absorption corresponding to the C=O stretching of the ketone groups. This is a characteristic peak for quinones.

-

~3050-3100 cm⁻¹: Weak to medium absorptions from the aromatic C-H stretching .

-

~1580-1600 cm⁻¹: Sharp absorptions from C=C stretching within the aromatic rings.

Purification via Recrystallization

Achieving high purity is essential for both accurate characterization and reliable biological testing. Recrystallization is the standard and most effective method for purifying solid organic compounds like 1,4-Dimethylanthraquinone.

Principle of Recrystallization

The technique relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures. An ideal solvent will dissolve the compound completely at its boiling point but only sparingly at low temperatures (e.g., 0-5 °C). Impurities should either be insoluble in the hot solvent (allowing for hot filtration) or highly soluble in the cold solvent (remaining in the mother liquor after crystallization).[8]

Recommended Protocol for 1,4-Dimethylanthraquinone

Based on established procedures for closely related anthraquinones, 95% ethanol is an excellent choice for a recrystallization solvent.[4]

-

Solvent Selection: Place a small amount of the crude product in a test tube and add a few drops of 95% ethanol. If it does not dissolve at room temperature but dissolves upon heating, it is a suitable solvent.

-

Dissolution: Place the crude 1,4-Dimethylanthraquinone in an Erlenmeyer flask. Add the minimum amount of near-boiling 95% ethanol required to fully dissolve the solid. Add the solvent in small portions, allowing the solution to return to a boil between additions.

-

Decolorization (Optional): If the solution is highly colored due to impurities, add a small amount of activated charcoal to the hot solution and boil for a few minutes. Remove the charcoal by hot gravity filtration.

-

Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice-water bath for at least 15-20 minutes to maximize crystal yield.

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals on the filter paper with a small amount of ice-cold 95% ethanol to remove any residual soluble impurities from the crystal surfaces.

-

Drying: Allow the crystals to air dry on the filter paper or dry them further in a vacuum oven to remove all traces of solvent. The purity of the final product should be confirmed by melting point analysis and TLC.

Applications in Drug Development and Biological Activity

The anthraquinone scaffold is a "privileged structure" in medicinal chemistry, forming the core of several clinically important anticancer drugs, including doxorubicin and mitoxantrone.[9] Research indicates that 1,4-Dimethylanthraquinone itself has potential as an anticancer agent, attributed to its ability to induce apoptosis in cancer cells.[1]

Mechanism of Action of the Anthraquinone Core

The cytotoxic effects of the broader 1,4-quinone class are generally attributed to two primary mechanisms:

-

Inhibition of Topoisomerase II: The planar aromatic structure allows these molecules to intercalate between the base pairs of DNA. This interaction can stabilize the DNA-Topoisomerase II cleavage complex, preventing the re-ligation of DNA strands and leading to double-strand breaks and apoptotic cell death.

-

Generation of Reactive Oxygen Species (ROS): The quinone moiety can undergo redox cycling within the cell. It can be reduced to a semiquinone radical, which then transfers an electron to molecular oxygen to produce superoxide radicals. This process generates significant oxidative stress, damaging cellular components like lipids, proteins, and DNA, ultimately triggering apoptosis.[1]

Cytotoxicity Data of the Parent Scaffold

While specific IC₅₀ data for 1,4-Dimethylanthraquinone is not widely published, compelling evidence from its parent compound, 1,4-anthraquinone (AQ) , highlights the potency of this scaffold. In a study against L1210 leukemic cells, AQ demonstrated potent cytostatic and cytotoxic activities.[10]

-

IC₅₀ (Cell Proliferation): 25 nM (at day 2)

-

IC₅₀ (Cell Viability): 100 nM (at day 2)

This study also revealed that 1,4-anthraquinone inhibits the synthesis of DNA, RNA, and proteins, and blocks the cellular transport of nucleosides, showcasing a multi-faceted mechanism of action.[10] The addition of methyl groups in 1,4-Dimethylanthraquinone would primarily modulate the compound's lipophilicity, which can significantly impact its cellular uptake, target engagement, and overall cytotoxic profile. This makes it a compelling candidate for further investigation and analog development in oncology drug discovery programs.

References

-

Acta Crystallographica Section E. (n.d.). 1-Dimethylamino-9,10-anthraquinone. PMC - NIH. Available at: [Link]

-

Magnetic Resonance in Chemistry. (n.d.). Complete assignment of the 13C NMR spectra of 4,4-dimethylanthracene-1,9,10(4H)-trione and the regioisomeric. Wiley Online Library. Available at: [Link]

-

NOP - Sustainability in the organic chemistry lab course. (n.d.). 1H-NMR. Available at: [Link]

-

Gogin, L. L., Zhizhina, E. G., & Pai, Z. P. (2019). Synthesis of 1,4-Dimethyl-9,10-Anthraquinone from 1,4-Naphthoquinone and 2,4-Hexadiene in the Presence of Heteropoly Acids. Kinetics and Catalysis, 60(1), 70–76. Available at: [Link]

-

Al-Mousawi, S. M., et al. (2020). Studies on 1,4-Quinone Derivatives Exhibiting Anti-Leukemic Activity along with Anti-Colorectal and Anti-Breast Cancer Effects. Molecules, 25(15), 3363. Available at: [Link]

-

Perchellet, E. M., et al. (2000). 1,4-Anthraquinone: an anticancer drug that blocks nucleoside transport, inhibits macromolecule synthesis, induces DNA fragmentation, and decreases the growth and viability of L1210 leukemic cells in the same nanomolar range as daunorubicin in vitro. Anticancer Drugs, 11(5), 339-52. Available at: [Link]

-

HBCSE. (n.d.). Recrystallization. Available at: [Link]

-

University of Wisconsin. (n.d.). NMR Chemical Shifts. Available at: [Link]

-

Scientific Research Publishing. (n.d.). Synthesis and Characterisation of Colorants Derived from 1,4-Diamino Anthraquinone Polyamides. Available at: [Link]

-

University of Rochester. (n.d.). How To: Purify by Crystallization. Available at: [Link]

-

Organic Syntheses. (n.d.). 2-PHENOXYMETHYL-1,4-BENZOQUINONE. Available at: [Link]

-

Unknown Source. (n.d.). Recrystallization. Available at: [Link]

-

SpectraBase. (n.d.). 1,4-Dimethylanthraquinone - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

-

da Silva, A. C., et al. (2005). A Novel Synthetic Route to Cytotoxic 1,4-Anthraquinones from 1,4-Benzoquinones. Synthesis, 2005(19), 3202-3208. Available at: [Link]

-

EMU Physics Department. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. Available at: [Link]

-

PubChem. (n.d.). 9,10-Anthracenedione, 1,4-dimethyl-. Available at: [Link]

-

Organic Syntheses. (n.d.). 2,3-DIMETHYLANTHRAQUINONE. Available at: [Link]

-

PubChemLite. (n.d.). 1,4-dimethylanthraquinone (C16H12O2). Available at: [Link]

-

Maiyam Group. (2025, December 29). Purification Organic Compounds: Crystallization & Distillation Guide 2026. Available at: [Link]

-

University of Rochester. (n.d.). Purification: How To. Available at: [Link]

-

California State University, Sacramento. (n.d.). Recrystallization – Part 1. Available at: [Link]

-

ResearchGate. (2025, August 6). Unambiguous synthesis and spectral characterization of 1,8-dihydroxy-4-methylanthraquinone. Available at: [Link]

-

Longdom Publishing. (n.d.). Commentary on Crystallization Vital Role in the Purification of Organic Compounds. Available at: [Link]

-

ResearchGate. (n.d.). IC50 values for anthraquinone compounds inhibiting the growth of lung and pancreatic cancer cell lines. Available at: [Link]

-

ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available at: [Link]

-

ResearchGate. (2025, August 6). Complete assignment of the C-13 NMR spectra of 4,4-dimethylanthracene-1,9,10(4H)-trione and the regioisomeric monomethyl derivatives. Available at: [Link]

Sources

- 1. Buy 1,4-Dimethylanthraquinone | 1519-36-4 [smolecule.com]

- 2. 9,10-Anthracenedione, 1,4-dimethyl- | C16H12O2 | CID 73698 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. repositorio.uchile.cl [repositorio.uchile.cl]

- 6. excli.de [excli.de]

- 7. PubChemLite - 1,4-dimethylanthraquinone (C16H12O2) [pubchemlite.lcsb.uni.lu]

- 8. people.chem.umass.edu [people.chem.umass.edu]

- 9. researchgate.net [researchgate.net]

- 10. 1,4-Anthraquinone: an anticancer drug that blocks nucleoside transport, inhibits macromolecule synthesis, induces DNA fragmentation, and decreases the growth and viability of L1210 leukemic cells in the same nanomolar range as daunorubicin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1,4-Dimethylanthraquinone for Advanced Research

Prepared by: Gemini, Senior Application Scientist

Abstract

1,4-Dimethylanthraquinone is a tricyclic aromatic ketone belonging to the extensive family of anthraquinone derivatives. This document provides a comprehensive technical overview of its physical, chemical, and spectroscopic properties, intended for researchers, chemists, and professionals in drug development. We delve into its structural characterization, established synthesis methodologies, analytical protocols for purity assessment, and a review of its known biological activities. This guide is structured to provide not only raw data but also the scientific context and experimental rationale necessary for its practical application in a research and development setting.

Chemical Identity and Structure

1,4-Dimethylanthraquinone is structurally defined by an anthracene core with two ketone groups at positions 9 and 10, and two methyl groups at positions 1 and 4. This substitution pattern significantly influences its electronic properties and steric hindrance, differentiating it from other anthraquinone isomers.

-

IUPAC Name: 1,4-dimethylanthracene-9,10-dione[1]

-

Synonyms: 1,4-Dimethyl-9,10-anthraquinone, 1,4-dimethylanthracene-9,10-dione[1][2]

-

Chemical Structure:

Physicochemical Properties

The physical properties of 1,4-Dimethylanthraquinone are characteristic of a solid, polycyclic aromatic compound with low polarity. These attributes dictate its solubility and handling characteristics.

| Property | Value | Source(s) |

| Appearance | Yellow fluffy powder | [3] |

| Melting Point | 140.5 °C | [1] |

| Boiling Point | 421.0 °C (estimated) | [1] |

| Water Solubility | 0.3535 mg/L at 25 °C (estimated) | [1] |

| LogP (o/w) | 4.300 (estimated) | [1] |

| Topological Polar Surface Area | 34.1 Ų | [3] |

Its very low solubility in water and high octanol-water partition coefficient (LogP) indicate significant lipophilicity, suggesting it will be more soluble in organic solvents like chloroform, dichloromethane, and ethyl acetate.

Spectroscopic Characterization

Spectroscopic analysis is fundamental for the unambiguous identification and structural confirmation of 1,4-Dimethylanthraquinone. The key spectral features are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both rings and a characteristic singlet for the two equivalent methyl groups. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing nature of the quinone carbonyls.

-

¹³C NMR: The carbon spectrum will display signals for the methyl carbons, the aromatic carbons, and the downfield-shifted carbonyl carbons. A known literature reference for the ¹³C NMR spectrum in CDCl₃ is available, providing a standard for comparison.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

-

C=O Stretch: A strong, sharp absorption band is expected in the region of 1660-1680 cm⁻¹ corresponding to the stretching vibration of the quinone carbonyl groups. The conjugation with the aromatic system slightly lowers this frequency compared to a simple ketone.

-

C=C Stretch: Aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region.

-

C-H Stretch: Aromatic C-H stretching will be observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups will be just below 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide fragmentation patterns for structural elucidation.

-

Molecular Ion (M⁺): The mass spectrum will show a prominent molecular ion peak at an m/z corresponding to its molecular weight (236.27). High-resolution mass spectrometry (HRMS) can confirm the elemental composition (C₁₆H₁₂O₂).

-

Fragmentation: Common fragmentation pathways for quinones may include the loss of CO or HCO fragments.

Synthesis and Purification

The synthesis of 1,4-Dimethylanthraquinone is typically achieved through a Diels-Alder reaction, a powerful method for forming six-membered rings.

Synthetic Pathway: Diels-Alder Reaction

A common and efficient route involves the reaction of 1,4-naphthoquinone with 2,4-hexadiene.[6][7] This cycloaddition reaction forms a dihydroanthraquinone intermediate, which is subsequently oxidized (aromatized) to yield the final product. Modern variations of this synthesis utilize bifunctional catalysts, such as high-vanadium heteropoly acids, to facilitate both the cycloaddition and oxidation steps in a one-pot procedure.[6]

Caption: Diels-Alder synthesis of 1,4-Dimethylanthraquinone.

Purification Protocol: Column Chromatography

Post-synthesis, purification is critical to remove unreacted starting materials and byproducts. Column chromatography is a highly effective method.[7]

Expertise & Experience: The choice of silica gel as the stationary phase is standard for compounds of moderate polarity. The mobile phase, a mixture of hexane and ethyl acetate, is selected for its ability to effectively separate the nonpolar product from more polar impurities. A gradient elution is often employed to improve separation efficiency and reduce run time.

-

Column Preparation: A glass column is packed with silica gel (60-120 mesh) as a slurry in 100% hexane.

-

Sample Loading: The crude product is dissolved in a minimal amount of dichloromethane or the initial mobile phase and adsorbed onto a small amount of silica gel. The solvent is evaporated, and the dry powder is carefully added to the top of the column. This dry-loading technique prevents band broadening and improves resolution.

-

Elution: The column is eluted with a solvent system, starting with a nonpolar mixture (e.g., 98:2 Hexane:Ethyl Acetate) and gradually increasing the polarity (e.g., to 90:10 Hexane:Ethyl Acetate).[7]

-

Fraction Collection: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the pure product.

-

Solvent Evaporation: Fractions containing the pure compound are combined, and the solvent is removed under reduced pressure using a rotary evaporator to yield the purified yellow solid.

Analytical Methodology: Purity Assessment by HPLC

For quantitative analysis and purity verification, High-Performance Liquid Chromatography (HPLC) is the method of choice. The following protocol is a self-validating system for assessing the purity of 1,4-Dimethylanthraquinone.

Trustworthiness: This protocol is designed for reproducibility. A system suitability test, including checks for retention time stability and peak asymmetry, should be performed before sample analysis to ensure the chromatographic system is performing correctly.

Caption: Workflow for HPLC purity analysis of 1,4-Dimethylanthraquinone.

Step-by-Step HPLC Protocol

-

Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., 70:30 v/v). Degas the solution for 15 minutes using sonication or vacuum filtration to prevent air bubbles in the system.

-

Standard Preparation: Accurately weigh approximately 10 mg of a 1,4-Dimethylanthraquinone reference standard and dissolve it in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Prepare working standards by serial dilution.

-

Sample Preparation: Prepare the sample to be tested at a similar concentration (1 mg/mL) in acetonitrile.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). The C18 stationary phase is ideal for retaining the nonpolar analyte.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detector: UV-Vis detector set to an appropriate wavelength (determined by UV-Vis scan, likely around 254 nm or 270 nm).

-

Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.

-

-

Analysis: Inject the standard and sample solutions. The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

Biological Activity and Applications

While 1,4-Dimethylanthraquinone itself is primarily a research chemical, the anthraquinone scaffold is present in many biologically active compounds and is a subject of interest in medicinal chemistry.[8][9]

-

Anticancer Potential: Research has indicated that 1,4-Dimethylanthraquinone may possess anti-cancer properties, with studies suggesting it can induce apoptosis (programmed cell death) in certain cancer cell lines.[7] This activity is a hallmark of many chemotherapeutic agents. The general class of anthraquinones has been investigated for their interaction with DNA and enzymes like topoisomerase II, which are critical for cell division.[10]

-

Antimicrobial Properties: The compound has also been noted for potential antimicrobial activity, a common feature among quinone derivatives.[7]

Caption: Conceptual pathway of apoptosis induction by 1,4-Dimethylanthraquinone.

Safety and Handling

Proper safety precautions must be observed when handling 1,4-Dimethylanthraquinone.

-

General Handling: Handle in accordance with good industrial hygiene and safety practices.[11] Use in a well-ventilated area. Avoid formation of dust and aerosols.[12]

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and lab coats.[11]

-

Storage: Store in a tightly closed container in a dry, cool place.

-

GHS Classification: There is some conflicting information in databases. One source indicates it is not a hazardous substance. However, another provides GHS classifications from the ECHA C&L Inventory, which include:

Trustworthiness: Given the discrepancy, it is prudent to handle this compound as potentially hazardous, particularly as a respiratory sensitizer and an environmental toxin, until more definitive data is available. Always consult the most recent Safety Data Sheet (SDS) from your supplier.

Conclusion

1,4-Dimethylanthraquinone is a well-defined chemical entity with established physicochemical and spectroscopic properties. Its synthesis via the Diels-Alder reaction is robust, and it can be effectively purified and analyzed using standard chromatographic techniques. While its biological applications are still under exploration, preliminary evidence of its ability to induce apoptosis makes it and similar anthraquinone derivatives interesting candidates for further investigation in drug discovery programs. This guide provides the foundational knowledge required for scientists to confidently incorporate 1,4-Dimethylanthraquinone into their research endeavors.

References

- 1,4-dimethyl anthraquinone, 1519-36-4 - The Good Scents Company. The Good Scents Company. [URL: http://www.thegoodscentscompany.

- CAS 518-83-2: Xanthopurpurin - CymitQuimica. CymitQuimica. [URL: https://www.cymitquimica.com/cas/518-83-2]

- 1,3-Dihydroxyanthraquinone | CAS 518-83-2 | SCBT. Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/1-3-dihydroxyanthraquinone-518-83-2]

- 1,4-DIMETHYLANTHRAQUINONE 1519-36-4 wiki. LookChem. [URL: https://www.lookchem.com/1-4-dimethylanthraquinone-cas-1519-36-4-wiki/]

- 518-83-2 | MFCD00094973 | Xanthopurpurin - Aaronchem. Aaron Chemistry. [URL: https://www.aaronchem.com/518-83-2]

- Anthraquinone Impurity 8 | CAS No: 518-83-2. Cleanchem. [URL: https://www.cleanchem.co.in/product/anthraquinone-impurity-8]

- CAS NO. 518-83-2 | Xanthopurpurin | Catalog HY-N7619 | Arctom | Products. Arctom Scientific. [URL: https://www.arctomsci.com/products/cas-518-83-2-hy-n7619.html]

- US4661293A - Method for preparing 1,4-diaminoanthraquinones and intermediates thereof. Google Patents. [URL: https://patents.google.

- SAFETY DATA SHEET - 1,4-Anthraquinone. Thermo Fisher Scientific. [URL: https://www.fishersci.com/sds/01185_SDS.pdf]

- Synthesis of 1,4-Dimethyl-9,10-Anthraquinone from 1,4-Naphthoquinone and 2,4-Hexadiene in the Presence of Heteropoly Acids - ResearchGate. ResearchGate. [URL: https://www.researchgate.net/publication/335091764_Synthesis_of_14-Dimethyl-910-Anthraquinone_from_14-Naphthoquinone_and_24-Hexadiene_in_the_Presence_of_Heteropoly_Acids]

- 1,4-dimethylanthraquinone (C16H12O2) - PubChemLite. PubChemLite. [URL: https://pubchemlite.org/compound/1,4-dimethylanthraquinone]

- SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/sds/aldrich/653135]

- CAS No : 1519-36-4 | Chemical Name : 1,4-Dimethylanthraquinone | Pharmaffiliates. Pharmaffiliates. [URL: https://www.

- 1519-36-4 CAS MSDS (1,4-DIMETHYLANTHRAQUINONE) Melting Point Boiling Point Density CAS Chemical Properties - ChemicalBook. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6873132.htm]

- 1,4-Dimethylanthraquinone - Optional[13C NMR] - Chemical Shifts - SpectraBase. SpectraBase. [URL: https://spectrabase.com/spectrum/ILG7DJAMgMo]

- 1,4-Diamino anthraquinone - Safety Data Sheet - ChemicalBook. ChemicalBook. [URL: https://www.chemicalbook.com/ProductSafetyMSDSDetailCB7149594_EN.htm]

- 2,3-dimethylanthraquinone - Organic Syntheses Procedure. Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=CV3P0312]

- Design, synthesis and biological evaluation of 1,4-dihydroxyanthraquinone derivatives as anticancer agents - PubMed. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/30846253/]

- Studies on 1,4-Quinone Derivatives Exhibiting Anti-Leukemic Activity along with Anti-Colorectal and Anti-Breast Cancer Effects - PubMed Central. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8954154/]

- Biological activity of Anthraquinones and Triterpenoids from Prismatomeris fragrans - PubMed. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/16156353/]

- 9,10-Anthracenedione, 1,4-dimethyl- | C16H12O2 | CID 73698 - PubChem. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/73698]

- NMR, mass spectroscopy, IR - finding compound structure - ResearchGate. ResearchGate. [URL: https://www.researchgate.net/post/NMR_mass_spectroscopy_IR-finding_compound_structure]

- Bioactivities and Structure–Activity Relationships of Natural Tetrahydroanthraquinone Compounds: A Review - Frontiers. Frontiers. [URL: https://www.frontiersin.org/articles/10.3389/fchem.2020.00449/full]

- Buy 1,4-Dimethylanthraquinone | 1519-36-4 - Smolecule. Smolecule. [URL: https://www.smolecule.com/cas-1519-36-4-1-4-dimethylanthraquinone.html]

- Synthesis of the anthraquinone segment. Reagents and conditions: (a) tetrahydrofuran (THF), −78 °C, 6 h - ResearchGate. ResearchGate. [URL: https://www.researchgate.net/figure/Synthesis-of-the-anthraquinone-segment-Reagents-and-conditions-a-tetrahydrofuran-THF_fig2_273449335]

- Problems related to spectroscopy - Rajdhani College. Rajdhani College, University of Delhi. [URL: http://rajdhani.du.ac.

- Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 - YouTube. YouTube. [URL: https://www.youtube.

- Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps. Chemistry Steps. [URL: https://www.chemistrysteps.

- 1,4-Diamino-2,3-dihydroanthraquinone - Wikipedia. Wikipedia. [URL: https://en.wikipedia.org/wiki/1,4-Diamino-2,3-dihydroanthraquinone]

- 1,4-Dimethoxybenzene - Wikipedia. Wikipedia. [URL: https://en.wikipedia.org/wiki/1,4-Dimethoxybenzene]

Sources

- 1. 1,4-dimethyl anthraquinone, 1519-36-4 [thegoodscentscompany.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Page loading... [wap.guidechem.com]

- 4. PubChemLite - 1,4-dimethylanthraquinone (C16H12O2) [pubchemlite.lcsb.uni.lu]

- 5. spectrabase.com [spectrabase.com]

- 6. researchgate.net [researchgate.net]

- 7. Buy 1,4-Dimethylanthraquinone | 1519-36-4 [smolecule.com]

- 8. Biological activity of Anthraquinones and Triterpenoids from Prismatomeris fragrans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Bioactivities and Structure–Activity Relationships of Natural Tetrahydroanthraquinone Compounds: A Review [frontiersin.org]

- 10. Design, synthesis and biological evaluation of 1,4-dihydroxyanthraquinone derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. 9,10-Anthracenedione, 1,4-dimethyl- | C16H12O2 | CID 73698 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 1,4-Dimethylanthraquinone in Common Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1,4-Dimethylanthraquinone. In the absence of extensive published quantitative data for this specific derivative, this document establishes a robust framework for understanding and determining its solubility. We delve into the theoretical underpinnings of anthraquinone solubility, explore predictive models such as Hansen Solubility Parameters (HSP), and provide detailed, field-proven experimental protocols for accurate solubility determination. This guide is intended to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively utilize 1,4-Dimethylanthraquinone in a variety of solvent systems.

Introduction: The Significance of 1,4-Dimethylanthraquinone and its Solubility

1,4-Dimethylanthraquinone is a derivative of anthraquinone, a core scaffold in a vast array of dyes, pigments, and pharmacologically active compounds. The strategic placement of two methyl groups on the anthraquinone framework can significantly alter its electronic properties, steric hindrance, and, crucially, its solubility. Understanding the solubility of this compound in common organic solvents is paramount for a multitude of applications, including:

-

Drug Development: As a precursor or an active pharmaceutical ingredient (API), its solubility directly impacts formulation, bioavailability, and efficacy.

-

Organic Synthesis: The choice of solvent is critical for reaction kinetics, yield, and purification processes.

-

Materials Science: In the development of advanced materials, such as organic semiconductors or functional dyes, solubility governs processing and film formation.

This guide addresses the current information gap by providing a three-pronged approach: a theoretical framework based on analogous compounds, a predictive methodology for solvent selection, and a detailed experimental protocol for generating precise solubility data.

Theoretical Framework for Solubility

Solubility of the Parent Scaffold: Anthraquinone

The solubility of the parent compound, 9,10-anthraquinone, provides a foundational understanding. Anthraquinone is a planar, aromatic molecule with two polar carbonyl groups, rendering it sparingly soluble in water but more soluble in organic solvents. Its solubility is a function of the solvent's ability to overcome the crystal lattice energy of the solid anthraquinone and to favorably interact with the solute molecules.

General solubility trends for anthraquinone are as follows:

-

Good Solubility: Acetone, Chloroform, Concentrated Sulfuric Acid.[1][2][3]

-

Moderate to Sparingly Soluble: Ethanol (solubility increases with heat), Benzene, Toluene, Diethyl Ether.[1][3]

-

Poorly Soluble: Water.[3]

These trends indicate that polar aprotic solvents and some chlorinated solvents are effective at dissolving the anthraquinone core.

The Influence of Methyl Substitution

The introduction of two methyl groups at the 1 and 4 positions of the anthraquinone core in 1,4-Dimethylanthraquinone is expected to modulate its solubility in several ways:

-

Increased Lipophilicity: The methyl groups are nonpolar and increase the overall lipophilicity of the molecule. This generally leads to decreased solubility in polar solvents like water and potentially increased solubility in nonpolar hydrocarbon solvents.

-

Disruption of Crystal Packing: The methyl groups can disrupt the efficient π-π stacking that is characteristic of the planar anthraquinone molecules in the solid state. This disruption can lower the crystal lattice energy, which may, in turn, increase solubility in some solvents.

-

Steric Effects: The steric bulk of the methyl groups may influence how solvent molecules can approach and solvate the anthraquinone core.

The interplay of these factors means that the effect of methylation on solubility is not always straightforward and can be solvent-dependent. While an increase in lipophilicity is the most intuitive consequence, the potential for disrupted crystal packing can lead to unexpected increases in solubility in certain organic solvents.

Predictive Approaches to Solubility: Hansen Solubility Parameters

A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP).[4] HSP theory is based on the principle of "like dissolves like," where the total cohesive energy of a substance is divided into three components:

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

Each molecule (solute and solvent) can be described by a point in three-dimensional "Hansen space" defined by these three parameters.[4] The closer two points are in this space, the more likely the substances are to be miscible. The distance (Ra) between the HSP of a solute and a solvent is calculated as:

Ra = √[4(δD₂ - δD₁)² + (δP₂ - δP₁)² + (δH₂ - δH₁)²]

A smaller Ra value indicates a higher likelihood of good solubility. While the exact HSP for 1,4-Dimethylanthraquinone are not published, they can be estimated using group contribution methods available in specialized software or by using the values for the parent anthraquinone as a starting point and adjusting for the methyl groups.

The following table provides the Hansen Solubility Parameters for a range of common organic solvents to aid in preliminary solvent screening.

Table 1: Hansen Solubility Parameters of Common Organic Solvents

| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) |

| Acetone | 15.5 | 10.4 | 7.0 |

| Acetonitrile | 15.3 | 18.0 | 6.1 |

| Benzene | 18.4 | 0.0 | 2.0 |

| Chloroform | 17.8 | 3.1 | 5.7 |

| Cyclohexane | 16.8 | 0.0 | 0.2 |

| Dichloromethane | 18.2 | 6.3 | 6.1 |

| Diethyl Ether | 14.5 | 2.9 | 5.1 |

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 |

| Ethanol | 15.8 | 8.8 | 19.4 |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 |

| n-Hexane | 14.9 | 0.0 | 0.0 |

| Methanol | 15.1 | 12.3 | 22.3 |

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 |

| Toluene | 18.0 | 1.4 | 2.0 |

| Water | 15.5 | 16.0 | 42.3 |

Data compiled from various sources.[5][6]

By comparing the estimated HSP of 1,4-Dimethylanthraquinone to the values in this table, researchers can make an informed initial selection of solvents for experimental testing.

Experimental Determination of Solubility

The most reliable method for determining the solubility of a solid in a liquid is the Isothermal Saturation Method , often referred to as the shake-flask method.[7] This technique involves creating a saturated solution at a constant temperature and then measuring the concentration of the dissolved solute.

Isothermal Saturation (Shake-Flask) Protocol

This protocol outlines a self-validating system for the accurate determination of solubility.

Step 1: Material Preparation

-

Ensure the 1,4-Dimethylanthraquinone is of high purity. Characterize the solid before and after the experiment (e.g., by melting point, HPLC, or spectroscopy) to confirm no degradation or phase change has occurred.

-

Use high-purity (e.g., HPLC grade) solvents.

Step 2: Sample Preparation

-

Add an excess amount of solid 1,4-Dimethylanthraquinone to a series of sealed vials or flasks, each containing a known volume or mass of the chosen organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

Step 3: Equilibration

-

Place the sealed vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient duration to reach equilibrium. This can take several hours to days. To validate that equilibrium has been reached, take samples at different time points (e.g., 24, 48, and 72 hours) and analyze the concentration. Equilibrium is achieved when consecutive measurements show no significant change in concentration.

Step 4: Phase Separation

-

Once equilibrium is reached, it is critical to separate the saturated solution from the undissolved solid without altering the temperature or composition. This can be achieved by:

-

Filtration: Use a syringe filter (e.g., 0.22 µm PTFE for organic solvents) that has been pre-warmed to the experimental temperature to prevent precipitation.

-

Centrifugation: Centrifuge the samples at the experimental temperature and carefully pipette the supernatant.

-

Step 5: Quantification

-

Accurately dilute a known volume or mass of the clear, saturated solution with a suitable solvent.

-

Analyze the concentration of 1,4-Dimethylanthraquinone in the diluted solution using one of the methods described below.

Diagram of the Experimental Workflow

Caption: Workflow for the isothermal saturation method.

Analytical Techniques for Quantification

This is a straightforward method for determining solubility.[8][9][10]

-

Protocol:

-

Accurately weigh an empty, dry container (e.g., a watch glass or evaporating dish).

-

Pipette a precise volume of the filtered saturated solution into the container and weigh it again to determine the mass of the solution.

-

Carefully evaporate the solvent in a fume hood or under a gentle stream of nitrogen.

-

Dry the container with the solid residue to a constant weight in a vacuum oven at a temperature below the melting point of 1,4-Dimethylanthraquinone.

-

The final weight of the container with the residue minus the initial weight of the empty container gives the mass of the dissolved solute.

-

The mass of the solvent is the mass of the solution minus the mass of the dissolved solute.

-

Solubility can then be expressed in various units, such as g/100 g of solvent or mol/L.

-

This method is suitable if 1,4-Dimethylanthraquinone has a distinct chromophore that absorbs in the UV-Visible range.[11][12]

-

Protocol:

-

Determine λmax: Scan a dilute solution of 1,4-Dimethylanthraquinone in the chosen solvent to determine the wavelength of maximum absorbance (λmax).

-

Create a Calibration Curve: Prepare a series of standard solutions of known concentrations of 1,4-Dimethylanthraquinone in the same solvent. Measure the absorbance of each standard at λmax and plot a graph of absorbance versus concentration. This should yield a linear relationship according to the Beer-Lambert law.

-

Analyze the Sample: Measure the absorbance of the appropriately diluted saturated solution at λmax.

-

Calculate Concentration: Use the equation of the line from the calibration curve to determine the concentration of 1,4-Dimethylanthraquinone in the diluted sample. Back-calculate to find the concentration in the original saturated solution.

-

HPLC is a highly accurate and specific method for determining concentration, especially in the presence of impurities.[2][13][14]

-

Protocol:

-

Method Development: Develop an HPLC method capable of separating 1,4-Dimethylanthraquinone from any potential impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water or methanol and water is often a good starting point for anthraquinone derivatives.[2] Detection can be done using a UV detector set at a wavelength where the compound absorbs strongly.

-

Create a Calibration Curve: Prepare a series of standard solutions of known concentrations of 1,4-Dimethylanthraquinone. Inject a fixed volume of each standard into the HPLC and plot the peak area versus concentration to generate a calibration curve.

-

Analyze the Sample: Inject a fixed volume of the appropriately diluted saturated solution into the HPLC.

-

Calculate Concentration: Determine the peak area for 1,4-Dimethylanthraquinone in the sample chromatogram and use the calibration curve to calculate its concentration in the diluted sample. Back-calculate to find the concentration in the original saturated solution.

-

Data Presentation

For systematic and comparative analysis, it is recommended to present the experimentally determined solubility data in a structured table.

Table 2: Experimentally Determined Solubility of 1,4-Dimethylanthraquinone at 25 °C

| Solvent | Solubility ( g/100 g solvent) | Solubility (mg/mL) | Molar Solubility (mol/L) |

| [e.g., Acetone] | |||

| [e.g., Chloroform] | |||

| [e.g., Ethanol] | |||

| [e.g., Ethyl Acetate] | |||

| [e.g., n-Hexane] | |||

| [e.g., Toluene] | |||

| ... (other solvents) |

Conclusion

While published quantitative solubility data for 1,4-Dimethylanthraquinone is scarce, this guide provides a comprehensive pathway for researchers to understand, predict, and accurately measure this critical physicochemical property. By leveraging the known solubility of the parent anthraquinone scaffold, applying predictive tools like Hansen Solubility Parameters, and meticulously following the detailed isothermal saturation protocol, researchers can generate the reliable data necessary for advancing their work in drug development, organic synthesis, and materials science. The self-validating nature of the described experimental workflow ensures a high degree of scientific integrity and provides a solid foundation for subsequent applications.

References

[8] Determination of Solubility by Gravimetric Method. (n.d.). Retrieved from [Link]

[9] Gravimetric Analysis. (n.d.). Solubility of Things. Retrieved from [Link]

[15] Qureshi, A., Vyas, J., & Upadhyay, U. M. (2021). Determination of solubility by gravimetric method: A brief review. International Journal of Pharmaceutical Sciences and Drug Analysis, 1(1), 58-60.

[10] Qureshi, A., Vyas, J., & Upadhyay, U. M. (2021). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences, 1(1), 1-3. Retrieved from [Link]

[5] Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. (n.d.). Accu Dyne Test. Retrieved from [Link]

[1] Anthraquinone. (2023, December 27). In Sciencemadness Wiki. Retrieved from [Link]

[16] Hansen Solubility Parameters for Beginners. (n.d.). Hansen Solubility. Retrieved from [Link]

[13] Gritsanapan, W., & Mangmeesri, P. (2009). Quantitative HPLC Determination and Extraction of Anthraquinones in Senna alata Leaves. Journal of Chromatographic Science, 47(9), 803–806.

Gravimetric Analysis. (n.d.). Wired Chemist. Retrieved from [Link]

[17] Duprat, F., Tassist, A., & Puel, F. (2018). Pencil and Paper Estimation of Hansen Solubility Parameters. ACS Omega, 3(11), 16353–16361.

[14] Ates, H., Unlu, S., & Yilmaz, H. (2023). A novel UHPLC method for quantitative analysis of five anthraquinone derivatives in Asphodeline plant extracts. Pharmacia, 70(4), 1033-1039.

[18] A Quick Guide to Hansen Solubility Parameters. (n.d.). iFormulate. Retrieved from [Link]

[19] Abdel-Kader, N. S., & El-Shahawi, M. S. (2020). Determination of Anthraquinone-Tagged Amines Using High-Performance Liquid Chromatography with Online UV Irradiation and Luminol Chemiluminescence Detection. Molecules, 25(21), 5098.

[20] HSPiP HSP Estimation (New). (2022, January 15). [Video]. YouTube. Retrieved from [Link]

[21] List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. (2022). Mendeley Data, V1.

[2] Singh, R. P., Singh, P., & Kumar, A. (2011). HPLC Separation of Anthraquinones from Rhubarbs. International Journal of Medicinal and Aromatic Plants, 1(3), 531-537.

[3] Anthraquinone. (n.d.). In PubChem. National Center for Biotechnology Information. Retrieved from [Link]

[22] Das, S., & De, A. U. (2022). Different qualitative and quantitative analytical techniques for determination of major anthraquinonoids in Rhubarb. Chemical Methodologies, 6(12), 1011-1022.

[23] Hansen Solubility Parameters. (n.d.). Scribd. Retrieved from [Link]

[24] Le Minh, T., Vo, T. T. N., Vo, N. T., & Hoang, H. M. (2022). Investigation of Thermodynamic Equilibria of Vitamin C in Various Solvents Via Experimental Determination and Model Correlation. ResearchGate. Retrieved from [Link]

[25] Hansen solubility parameters of different solvents and physico-chemical properties of electrospraying solutions obtained from different solvents as well as PCL concentrations. (n.d.). ResearchGate. Retrieved from [Link]

[26] Samori, B., & de Maria, P. (1985). Ultraviolet and visible spectrophotometric studies of anthraquinone derivatives in nematic solvents. Acta Chemica Scandinavica, 39a, 735-743.

[27] Anthraquinone. (n.d.). In PubChem. National Center for Biotechnology Information. Retrieved from [Link]

[4] Hansen solubility parameter. (n.d.). In Wikipedia. Retrieved from [Link]

[28] Solubility of anthraquinone derivatives in supercritical carbon dioxide. (n.d.). ResearchGate. Retrieved from [Link]

[6] Solvent. (n.d.). In Wikipedia. Retrieved from [Link]

[29] Li, R., et al. (2021). Solubility Determination, Solute–Solvent Interactions, and Model Correlation of Sorafenib in Twelve Pure Organic Solvents between T = 273.15 and 313.15 K. Journal of Chemical & Engineering Data, 66(11), 4216–4226.

[12] Tchimene, M. K. J., et al. (2014). UV/Visible spectra of a series of natural and synthesised anthraquinones: experimental and quantum chemical approaches. Structural Chemistry, 25(4), 1137–1151.

[30] Hansen Solubility Parameters. (n.d.). Retrieved from [Link]

[31] Measuring saturation solubility of actives in solid and semi-solid lipid excipients. (2020, August 31). [Video]. YouTube. Retrieved from [Link]

[32] da Silva, A. P., et al. (2012). Physicochemical characterization and quantification of total anthraquinones of Vismia guianensis (Aubl.) Choisy. International Journal of Pharmaceutical Sciences and Research, 3(7), 2137–2142.

[7] Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. Retrieved from [Link]

Sources

- 1. Solubility of Anthraquinone Derivatives in Supercritical Carbon Dioxide: New Correlations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. kinampark.com [kinampark.com]

- 4. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 5. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]

- 6. Solvent - Wikipedia [en.wikipedia.org]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. pharmajournal.net [pharmajournal.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. UV/Visible spectra of a series of natural and synthesised anthraquinones: experimental and quantum chemical approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. A novel UHPLC method for quantitative analysis of five anthraquinone derivatives in Asphodeline plant extracts [pharmacia.pensoft.net]

- 15. pharmacyjournal.info [pharmacyjournal.info]

- 16. HSP for Beginners | Hansen Solubility Parameters [hansen-solubility.com]

- 17. Pencil and Paper Estimation of Hansen Solubility Parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 18. iformulate.biz [iformulate.biz]

- 19. mdpi.com [mdpi.com]

- 20. m.youtube.com [m.youtube.com]

- 21. List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis - Mendeley Data [data.mendeley.com]

- 22. chemrevlett.com [chemrevlett.com]

- 23. scribd.com [scribd.com]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. scispace.com [scispace.com]

- 27. Anthraquinone | C14H8O2 | CID 6780 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. pubs.acs.org [pubs.acs.org]

- 30. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 31. youtube.com [youtube.com]

- 32. ijpsr.com [ijpsr.com]

An In-Depth Technical Guide to 1,4-Dimethylanthraquinone: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of 1,4-Dimethylanthraquinone, a significant member of the anthraquinone family. Addressed to researchers, scientists, and professionals in drug development and materials science, this document delves into the historical context of its discovery, detailed synthetic methodologies, thorough spectroscopic characterization, and a discussion of its current and potential applications. By integrating established chemical principles with contemporary research insights, this guide serves as an authoritative resource for understanding and utilizing this versatile molecule.

Introduction: The Anthraquinone Scaffold and the Significance of 1,4-Dimethylanthraquinone

Anthraquinones are a class of aromatic organic compounds based on the anthracene core with two ketone groups at positions 9 and 10.[1] This fundamental structure is the chromophore responsible for the vibrant colors of many natural and synthetic dyes, which have been utilized for millennia.[2][3] Natural anthraquinone dyes are found in plants and insects, with alizarin from the madder plant being a historically significant example.[2][3] The advent of synthetic organic chemistry in the late 19th century led to the industrial production of a vast array of anthraquinone derivatives, which have become the second-largest class of synthetic dyes after azo compounds.[1]

Beyond their role as colorants, the rigid, planar, and electron-deficient nature of the anthraquinone core has made it a privileged scaffold in medicinal chemistry and materials science. Many anthraquinone derivatives exhibit potent biological activities, including anticancer and antimicrobial properties.[4] In materials science, their unique electronic and photochemical properties are being explored for applications in organic electronics and photovoltaics.[5]

1,4-Dimethylanthraquinone (Figure 1), with the chemical formula C₁₆H₁₂O₂, is a notable derivative characterized by two methyl groups at the 1 and 4 positions of the anthraquinone skeleton.[2] These methyl substituents significantly influence its solubility, reactivity, and biological interactions, distinguishing it from the parent anthraquinone molecule. This guide will provide an in-depth exploration of this specific compound, from its historical roots to its modern applications.

Figure 1: Chemical Structure of 1,4-Dimethylanthraquinone

Caption: Structure of 1,4-Dimethylanthraquinone.

Historical Context and Discovery

While a singular, definitive publication marking the "discovery" of 1,4-Dimethylanthraquinone is not readily apparent from the historical literature, its synthesis and study are intrinsically linked to the flourishing of coal tar chemistry and the development of synthetic dyes in the late 19th and early 20th centuries. The elucidation of the structure of anthracene by Graebe and Liebermann in 1868, and their subsequent synthesis of alizarin from anthracene, laid the groundwork for the exploration of a vast number of anthraquinone derivatives.

The development of the Friedel-Crafts reaction in 1877 provided a powerful new tool for the synthesis of aromatic ketones, including the precursors to anthraquinones. It is highly probable that 1,4-Dimethylanthraquinone was first synthesized during this era of intense investigation into the reactions of aromatic hydrocarbons and their derivatives, likely through the Friedel-Crafts acylation of p-xylene with phthalic anhydride. Early publications in journals such as Berichte der deutschen chemischen Gesellschaft documented the synthesis of numerous substituted anthraquinones, and it is within this body of work that the initial preparation of the 1,4-dimethyl derivative would have occurred.

Synthetic Methodologies

The synthesis of 1,4-Dimethylanthraquinone can be achieved through several key organic reactions. The choice of method often depends on the desired scale, purity requirements, and the availability of starting materials.

Friedel-Crafts Acylation

The traditional and most direct approach to the anthraquinone core is the Friedel-Crafts acylation. For 1,4-Dimethylanthraquinone, this involves the reaction of p-xylene with phthalic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[6] The reaction proceeds in two main stages: the initial acylation of p-xylene to form 2-(2,5-dimethylbenzoyl)benzoic acid, followed by an intramolecular cyclization and dehydration to yield the final product.

Reaction Pathway:

Caption: Diels-Alder synthesis of 1,4-Dimethylanthraquinone.

Experimental Protocol (Based on a similar synthesis of 2,3-dimethylanthraquinone): [7]

-

Cycloaddition: A solution of 1,4-naphthoquinone and an excess of 2,4-hexadiene in a suitable solvent (e.g., ethanol or toluene) is refluxed for several hours.

-

Isolation of Adduct: Upon cooling, the Diels-Alder adduct often crystallizes from the reaction mixture and can be collected by filtration.

-

Oxidation: The isolated adduct is then subjected to oxidation to form the aromatic anthraquinone. This can be achieved by bubbling air through an alkaline ethanolic solution of the adduct.

-

Purification: The resulting 1,4-Dimethylanthraquinone is filtered, washed with water and ethanol, and can be further purified by recrystallization.

Spectroscopic Characterization

The structural elucidation and purity assessment of 1,4-Dimethylanthraquinone rely on a combination of spectroscopic techniques.

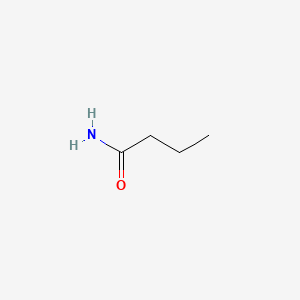

| Technique | Observed Features |

| ¹H NMR | Signals corresponding to the aromatic protons and the two methyl groups. |

| ¹³C NMR | Resonances for the carbonyl carbons, the aromatic carbons, and the methyl carbons. [5] |

| Infrared (IR) | Characteristic strong absorption band for the C=O stretching of the quinone system, typically around 1670 cm⁻¹. |

| UV-Visible | Absorption bands in the UV and visible regions due to π → π* and n → π* electronic transitions. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of 236.27 g/mol . |

Table 1: Key Spectroscopic Data for 1,4-Dimethylanthraquinone.

Applications

1,4-Dimethylanthraquinone serves as a valuable intermediate in the synthesis of more complex molecules and has been investigated for its own intrinsic properties in various fields.

Dye Chemistry

As a substituted anthraquinone, 1,4-Dimethylanthraquinone is a precursor in the manufacturing of various dyes. [5]Its chemical structure can be further modified to produce a range of colors with high light and chemical stability, which are desirable properties for textile and other applications. [1]

Drug Development

The anthraquinone scaffold is present in several clinically used anticancer drugs, such as doxorubicin and mitoxantrone. [4]These compounds are known to intercalate with DNA and inhibit the enzyme topoisomerase II, leading to cancer cell death. [8]While 1,4-Dimethylanthraquinone itself is not a clinical drug, it and its derivatives are subjects of research for their potential as anticancer agents. [5]Studies have shown that some anthraquinone derivatives can induce apoptosis (programmed cell death) in cancer cells. [9]The lipophilicity imparted by the methyl groups can influence the compound's ability to cross cell membranes and interact with intracellular targets. [8] Signaling Pathway (Illustrative):

Caption: Potential anticancer mechanisms of anthraquinones.

Materials Science

The electronic properties of anthraquinones make them interesting candidates for applications in organic electronics. Their ability to accept electrons and their photochemical stability are advantageous for use in organic photovoltaic cells and as photosensitizers. [5]The specific substitution pattern of 1,4-Dimethylanthraquinone can be tuned to optimize its electronic and optical properties for these applications.

Conclusion and Future Outlook

1,4-Dimethylanthraquinone, a compound with a rich history rooted in the development of synthetic dyes, continues to be a molecule of significant interest. While its traditional role as a dye precursor remains relevant, its potential applications in drug discovery and materials science are driving new avenues of research. The synthetic methodologies for its preparation are well-established, and its spectroscopic properties are well-characterized, providing a solid foundation for further exploration.

Future research will likely focus on the rational design of novel 1,4-Dimethylanthraquinone derivatives with enhanced biological activity and selectivity for specific cancer types. In the realm of materials science, further investigation into its electronic and photophysical properties could lead to the development of new organic electronic devices with improved performance and stability. The versatility of the anthraquinone scaffold, combined with the specific influence of the 1,4-dimethyl substitution pattern, ensures that this compound will remain an important building block in the development of new functional molecules.

References

-

Anthraquinone dyes. In Wikipedia. Retrieved from [Link]

-

PubChem. 1,4-dimethylanthracene-9,10-dione. Retrieved from [Link]

-

What are anthraquinone dyes. (n.d.). Retrieved from [Link]

- Allen, C. F. H., & Bell, A. (1943). 2,3-Dimethylanthraquinone. Organic Syntheses, 23, 32. doi:10.15227/orgsyn.023.0032

- Gogin, L. L., Zhizhina, E. G., & Pai, Z. P. (2019). Synthesis of 1,4-Dimethyl-9,10-Anthraquinone from 1,4-Naphthoquinone and 2,4-Hexadiene in the Presence of Heteropoly Acids.

-

SpectraBase. (n.d.). 1,4-Dimethylanthraquinone. Retrieved from [Link]

- Gilbert, J. C., & Martin, S. F. (2011). Experimental Organic Chemistry: A Miniscale and Microscale Approach (5th ed.). Cengage Learning.

- Journey of anthraquinones as anticancer agents – a systematic review of recent literature. (2021). RSC Medicinal Chemistry, 12(10), 1636–1667.

-

Brainly. (2019, July 18). What is the mechanism of phthalic anhydride and m-xylene which results in 2-(2,4-dimethylbenzoyl)benzoic. Retrieved from [Link]

-

PubChem. 9,10-Anthracenedione, 1,4-dimethyl-. Retrieved from [Link]

- U.S. Patent No. 5,723,675. (1998). Method for preparing anthraquinones.

- Design, synthesis and biological evaluation of 1,4-dihydroxyanthraquinone derivatives as anticancer agents. (2019). Bioorganic & Medicinal Chemistry Letters, 29(9), 1120-1126.

-

Scribd. Friedel-Crafts Alkylation. Retrieved from [Link]

- Studies on 1,4-Quinone Derivatives Exhibiting Anti-Leukemic Activity along with Anti-Colorectal and Anti-Breast Cancer Effects. (2021). Molecules, 26(16), 4983.

-

Brainly. (2019, July 18). [FREE] What is the mechanism of phthalic anhydride and m-xylene which results in 2-(2,4-dimethylbenzoyl)benzoic. Retrieved from [Link]

- Myrvold, B. O., & Klæboe, P. (1985). Ultraviolet and visible spectrophotometric studies of anthraquinone derivatives in nematic solvents. Acta Chemica Scandinavica, Series A, 39, 735-744.

- The biosynthesis of phenols. Part XX. Synthesis of anthraquinones through carbanions of ortho-substituted benzophenones. (1969). Journal of the Chemical Society C: Organic, 731-735.

- High-resolution 13C nuclear magnetic resonance spectra of some solid anthraquinone dyestuffs and related species. (1983). Journal of the Chemical Society, Perkin Transactions 2, 1475-1479.

-

PubChem. 1,4,4a,9a-Tetrahydroanthraquinone. Retrieved from [Link]

-

PubChem. 1,4-Anthraquinone. Retrieved from [Link]

- Recent total syntheses of anthraquinone-based natural products. (2020). Beilstein Journal of Organic Chemistry, 16, 1544–1583.

-

Organic Syntheses. Anthraquinone, 1-methylamino-4-bromo-. Retrieved from [Link]

- Recent advances in the syntheses of anthracene deriv

-

ResearchGate. (2015, February 15). green routes to synthesis of anthraquinone derivatives via friedel – crafts reaction under solvent free conditions using solid acid catalyst. Retrieved from [Link]

-

PhotochemCAD. 1,4-Anthraquinone. Retrieved from [Link]

-

Chegg.com. (2022, April 3). Solved experiment : friedel crafts alkylation of m-xylene. Retrieved from [Link]

- Anti-cancer activities of 1,4-naphthoquinones: a QSAR study. (2012). Current Medicinal Chemistry, 19(25), 4349–4364.

- 1,4-Anthraquinone: an anticancer drug that blocks nucleoside transport, inhibits macromolecule synthesis, induces DNA fragmentation, and decreases the growth and viability of L1210 leukemic cells in the same nanomolar range as daunorubicin in vitro. (2000). Anticancer Drugs, 11(5), 339-352.

Sources

- 1. 9,10-Anthracenedione, 1,4-dimethyl- | C16H12O2 | CID 73698 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. Spectral investigations on 1,4-dimethylamino anthraquinone under laser excitation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Journey of anthraquinones as anticancer agents – a systematic review of recent literature - PMC [pmc.ncbi.nlm.nih.gov]

- 5. spectrabase.com [spectrabase.com]

- 6. brainly.com [brainly.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Anti-cancer activities of 1,4-naphthoquinones: a QSAR study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis and biological evaluation of 1,4-dihydroxyanthraquinone derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An Inquiry into the Natural Provenance of 1,4-Dimethylanthraquinone: Sources, Analogs, and Biosynthetic Logic

An In-depth Technical Guide for Researchers